

# Spectroscopic Characterization of 4,6-dimethoxypyrimidine-5-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 4,6-Dimethoxypyrimidine-5-carbaldehyde

Cat. No.: B1587238

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **4,6-dimethoxypyrimidine-5-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes predicted data based on the analysis of structurally related pyrimidine derivatives, providing a robust framework for its identification and characterization.

## Introduction

**4,6-dimethoxypyrimidine-5-carbaldehyde** belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleobases.<sup>[1]</sup> The presence of methoxy and carbaldehyde functionalities on the pyrimidine ring imparts specific physicochemical properties that can be elucidated through various spectroscopic techniques. Accurate interpretation of its spectral data is paramount for confirming its chemical structure, assessing its purity, and understanding its reactivity in further synthetic modifications.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **4,6-dimethoxypyrimidine-5-carbaldehyde**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are critical for structural confirmation.

## $^1\text{H}$ NMR (Proton NMR)

The proton NMR spectrum of **4,6-dimethoxypyrimidine-5-carbaldehyde** is expected to be relatively simple and highly informative. The predicted chemical shifts ( $\delta$ ) are based on the electronic environment of the protons.

Expected  $^1\text{H}$  NMR Data:

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aldehyde (-CHO)	9.8 - 10.2	Singlet (s)	1H
Pyrimidine C2-H	8.5 - 8.8	Singlet (s)	1H
Methoxy (-OCH <sub>3</sub> )	3.9 - 4.2	Singlet (s)	6H

- Aldehyde Proton (9.8 - 10.2 ppm): This proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic pyrimidine ring, thus appearing far downfield.
- Pyrimidine C2-Proton (8.5 - 8.8 ppm): The proton at the C2 position of the pyrimidine ring is also in an electron-deficient environment, leading to a downfield chemical shift.
- Methoxy Protons (3.9 - 4.2 ppm): The six protons of the two equivalent methoxy groups will appear as a single, sharp singlet.

## $^{13}\text{C}$ NMR (Carbon-13 NMR)

The  $^{13}\text{C}$  NMR spectrum provides insight into the carbon skeleton of the molecule.

Expected  $^{13}\text{C}$  NMR Data:

Carbon	Predicted Chemical Shift (ppm)
Aldehyde Carbonyl (C=O)	185 - 195
Pyrimidine C4 & C6	170 - 175
Pyrimidine C2	158 - 162
Pyrimidine C5	110 - 115
Methoxy (-OCH <sub>3</sub> )	54 - 58

The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the pyrimidine ring. The carbonyl carbon of the aldehyde is the most deshielded, followed by the pyrimidine carbons attached to the electronegative oxygen and nitrogen atoms.

## Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.



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### NMR Experimental Workflow

## Infrared (IR) Spectroscopy

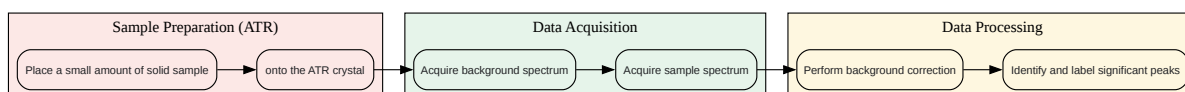
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
C=O (Aldehyde)	1680 - 1710	Strong
C-H (Aldehyde)	2820 - 2850 and 2720 - 2750	Medium (often two bands)
C=N & C=C (Pyrimidine ring)	1550 - 1650	Medium to Strong
C-O (Methoxy)	1050 - 1250	Strong
C-H (Aromatic/Alkyl)	2950 - 3100	Medium to Weak

The strong absorption band in the region of 1680-1710 cm<sup>-1</sup> is characteristic of the aldehyde carbonyl group. The C-H stretching vibrations of the aldehyde typically appear as a pair of medium intensity bands. The pyrimidine ring vibrations and the C-O stretching of the methoxy groups will also be prominent features in the spectrum.

## Experimental Protocol for IR Spectroscopy



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### *FTIR-ATR Experimental Workflow*

## Mass Spectrometry (MS)

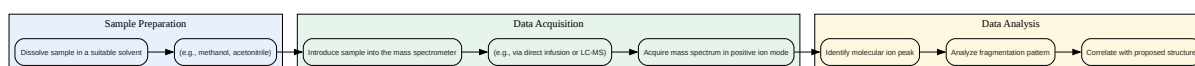
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For **4,6-dimethoxypyrimidine-5-carbaldehyde** (C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>), the expected molecular weight is approximately 168.15 g/mol <sup>[2]</sup>

Expected Mass Spectrometry Data:

- **Molecular Ion Peak (M<sup>+</sup>):** A prominent peak is expected at m/z = 168.

- **Isotope Peaks:** Due to the natural abundance of  $^{13}\text{C}$ , a smaller peak at  $m/z = 169$  ( $M+1$ ) will be observed.
- **Fragmentation Pattern:** Common fragmentation pathways may involve the loss of the formyl group ( $-\text{CHO}$ , 29 Da) leading to a fragment at  $m/z = 139$ , or the loss of a methyl group ( $-\text{CH}_3$ , 15 Da) from a methoxy substituent, resulting in a fragment at  $m/z = 153$ .

## Experimental Protocol for Mass Spectrometry



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*Mass Spectrometry Experimental Workflow*

## Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the fundamental principles of NMR, IR, and MS, and are supported by data from analogous pyrimidine derivatives.[3] This synthesized information provides a reliable foundation for the identification and characterization of **4,6-dimethoxypyrimidine-5-carbaldehyde**. Researchers and scientists can utilize this guide to design experiments, interpret spectral data, and validate the synthesis of this important heterocyclic compound.

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## References

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